N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide
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Overview
Description
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a tetrahydroquinoline, which is a type of quinoline that has four hydrogen atoms attached, indicating a degree of saturation . Additionally, it has a nitrobenzenesulfonamide group, which is a common moiety in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups . The furan ring and the tetrahydroquinoline would contribute to the compound’s aromaticity . The nitro group attached to the benzene ring would likely have a significant impact on the compound’s reactivity .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan ring is known to participate in various reactions, especially those involving electrophilic substitution . The tetrahydroquinoline could potentially undergo oxidation reactions . The nitrobenzenesulfonamide group could also participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its degree of saturation, the presence of the nitro group, and the specific arrangement of its atoms would all play a role .
Scientific Research Applications
Furan Derivatives in Scientific Research
Furan derivatives, such as Nifuratel, have been evaluated for their antimicrobial activity against both Gram-negative and Gram-positive organisms, showing therapeutic action against Candida and Trichomonas. This suggests potential applications in treating various infections and exploring antimicrobial mechanisms (Tynan et al., 1969).
Nitrobenzene Sulfonamides and Their Applications
Research into nitrobenzene sulfonamides and related compounds has touched on various aspects, from their role as intermediates in chemical syntheses to their biological activities. For instance, nitrobenzene, a related compound, is noted for its high mutagenicity and potential carcinogenic effects, especially concerning lung cancer induction via exposure to particulate pollutants. This highlights the importance of understanding the toxicological profiles and environmental impact of such compounds (Tokiwa et al., 1994).
Biochemical and Pharmacological Research
Compounds with similar structures to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide have been the subject of biochemical and pharmacological research. For example, studies on tetrahydrobiopterin, although not structurally related, shed light on the biochemical pathways involved in endothelial dysfunction and diabetes, offering a perspective on how similar compounds might be studied for their effects on biochemical pathways and potential therapeutic applications (Heitzer et al., 2000).
Environmental and Toxicological Studies
The environmental persistence and toxicological impact of compounds structurally related to this compound have been topics of research. Studies on the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons underscore the necessity for environmental monitoring and the development of safer chemical alternatives (Tokiwa et al., 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Biochemical Pathways
Furan derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been found to exhibit a broad range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-7-3-11-29-19)22-10-2-4-14-12-15(8-9-18(14)22)21-30(27,28)17-6-1-5-16(13-17)23(25)26/h1,3,5-9,11-13,21H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNJVWZVVMDXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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